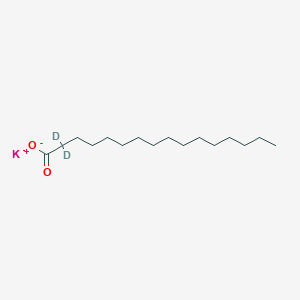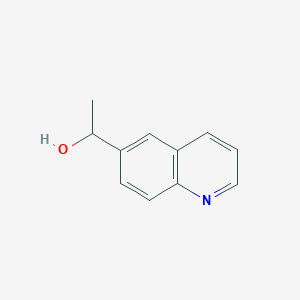
1-(Quinolin-6-yl)ethanol
Übersicht
Beschreibung
1-(Quinolin-6-yl)ethanol, also known as 6-hydroxy-1-quinolineethanol, is a synthetic compound. It is a clear, colorless liquid .
Synthesis Analysis
Quinoline derivatives are synthesized by chemists through new strategies on par with the reported methods . For example, Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach are well-known classical synthesis protocols used for the construction of the principal quinoline scaffold . Transition metal catalyzed reactions, metal-free ionic liquid mediated reactions, ultrasound irradiation reactions, and green reaction protocols are also useful for the construction and functionalization of this compound .Molecular Structure Analysis
The molecular formula of 1-(Quinolin-6-yl)ethanol is C11H11NO. It has a characteristic double-ring structure containing a benzene ring fused with a pyridine moiety .Chemical Reactions Analysis
Quinoline and its derivatives exhibit chemical reactivity similar to the benzene and pyridine ring system as they undergo nucleophilic and electrophilic substitution reactions .Physical And Chemical Properties Analysis
The molecular weight of 1-(Quinolin-6-yl)ethanol is 173.21 g/mol. More detailed physical and chemical properties were not found in the retrieved papers.Wissenschaftliche Forschungsanwendungen
Anticancer Activity and Toxicity Prediction
Research on quinoline derivatives, similar to 1-(Quinolin-6-yl)ethanol, has shown that these compounds possess potential anticancer activities. A study by Yeni, Supandi, and Merdekawati (2018) focused on the toxicity prediction of 1-phenyl-1-(quinazolin-4-yl) ethanol compounds, revealing that some quinazolin derivatives exhibit high anticancer activity with low toxicity. This finding underscores the relevance of quinoline compounds in developing anticancer therapeutics, emphasizing the importance of toxicity prediction in identifying promising compounds with high activity and low toxicity (Yeni, Supandi, & Merdekawati, 2018).
Fluorescent Sensors for Metal Ions
Quinoline-based compounds have been explored as selective fluorescent sensors for metal ions, demonstrating high selectivity and sensitivity. Zhou et al. (2012) developed a fluorescent sensor based on a quinoline platform, capable of distinguishing cadmium (Cd2+) from zinc (Zn2+) ions in ethanol. This sensor utilizes different sensing mechanisms for Cd2+ and Zn2+, showcasing the potential of quinoline derivatives in environmental monitoring and analytical chemistry (Zhou et al., 2012).
Clean Preparation of Quinolin-2-yl Substituted Ureas
In the context of green chemistry, Xie et al. (2019) reported an environmentally friendly method for preparing various quinolin-2-yl substituted ureas in water. This method avoids toxic reagents and organic solvents, highlighting the application of quinoline derivatives in sustainable chemical synthesis. The approach offers high yield and excellent regioselectivity, contributing to the practicability of synthesizing quinoline-based compounds in an eco-friendly manner (Xie et al., 2019).
Chemosensors for Monitoring Metal Ions in Living Cells
Park et al. (2015) synthesized a chemosensor based on the quinoline moiety for the detection of zinc (Zn2+) ions in aqueous solutions and living cells. This sensor showed remarkable fluorescence enhancement in the presence of Zn2+, with a detection limit far lower than the World Health Organization's guidelines for drinking water. This study illustrates the potential of quinoline derivatives in bioimaging and monitoring metal concentrations in biological and environmental samples (Park et al., 2015).
Safety And Hazards
While specific safety and hazards information for 1-(Quinolin-6-yl)ethanol was not found, it’s important to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes when handling similar compounds . Use personal protective equipment, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .
Zukünftige Richtungen
Quinoline and its derivatives have versatile applications in many significant fields and are associated with bioassay and its interaction with the cells . The study on N-heterocycles has dramatically increased due to its versatility . This review will inspire synthetic as well as medicinal chemists who are in quest of less toxic and more potent quinolinyl-pyrazoles for the treatment of various health threats .
Eigenschaften
IUPAC Name |
1-quinolin-6-ylethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO/c1-8(13)9-4-5-11-10(7-9)3-2-6-12-11/h2-8,13H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMURLTMHEJCHCA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC2=C(C=C1)N=CC=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60625096 | |
| Record name | 1-(Quinolin-6-yl)ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60625096 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Quinolin-6-yl)ethanol | |
CAS RN |
880782-86-5 | |
| Record name | 1-(Quinolin-6-yl)ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60625096 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



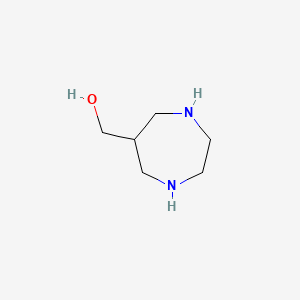
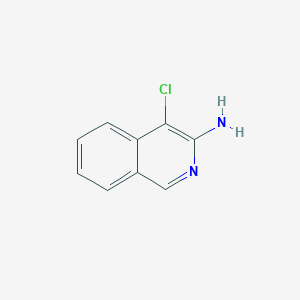
![2-(Methylthio)thiazolo[4,5-c]pyridine](/img/structure/B1612924.png)
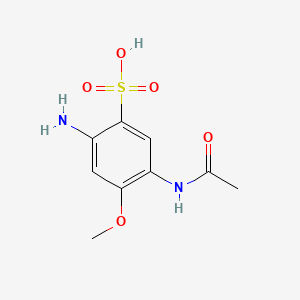
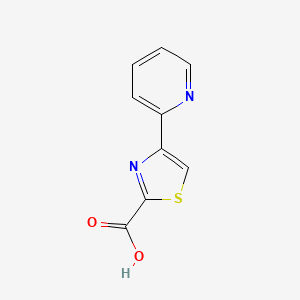
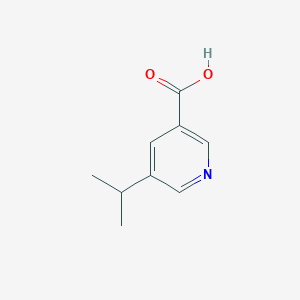
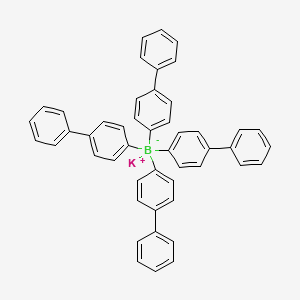
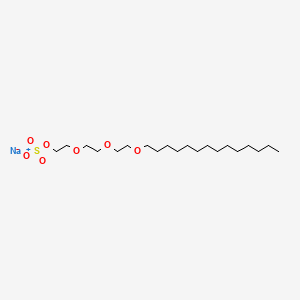
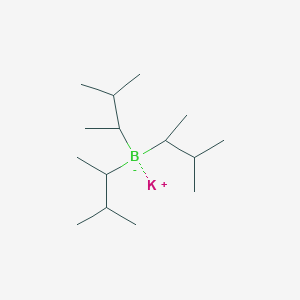
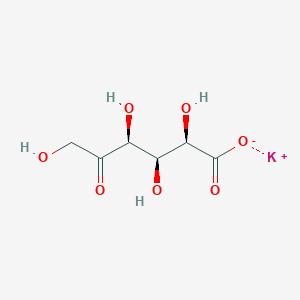

![4-[(Phenethyloxy)methyl]piperidine hydrochloride](/img/structure/B1612940.png)
